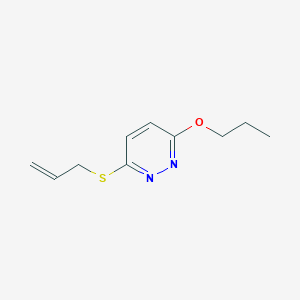
Pyridazine, 3-(2-propenylthio)-6-propoxy-
Cat. No. B8574521
Key on ui cas rn:
231946-33-1
M. Wt: 210.30 g/mol
InChI Key: XMKRDHBJJMPELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05942511
Procedure details


1.15 g(0.05 mol) of metallic sodium was dissolved in 75 ml of absolute methanol and then mixed with 4.98 ml(0.05 mol) of allylmercaptan. To this mixture was added 8.63 g(0.05 mol) of 3-(n-propoxy)-6-chloropyridazine. The reaction solution was refluxed for 24 hours and then treated according to the same manner as Example 1 to obtain the title compound as a pale yellow oily residue.




Name
Identifiers


|
REACTION_CXSMILES
|
[Na].[CH2:2]([SH:5])[CH:3]=[CH2:4].[CH2:6]([O:9][C:10]1[N:11]=[N:12][C:13](Cl)=[CH:14][CH:15]=1)[CH2:7][CH3:8]>CO>[CH2:6]([O:9][C:10]1[N:11]=[N:12][C:13]([S:5][CH2:2][CH:3]=[CH2:4])=[CH:14][CH:15]=1)[CH2:7][CH3:8] |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
4.98 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)S
|
Step Three
|
Name
|
|
|
Quantity
|
8.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC=1N=NC(=CC1)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was refluxed for 24 hours
|
|
Duration
|
24 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)OC=1N=NC(=CC1)SCC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
